博西普利-d9
描述
博西普韦-d9 是博西普韦的氘代类似物,博西普韦是一种直接作用的抗病毒药物,与其他药物联合使用治疗慢性丙型肝炎病毒感染。 博西普韦-d9 主要用作气相色谱法或液相色谱-质谱法定量测定博西普韦的内标 .
科学研究应用
化学: 用作分析化学中定量测定博西普韦的内标。
生物学: 研究其对严重急性呼吸系统综合征冠状病毒 2 的主要蛋白酶的抑制作用。
医学: 用于治疗慢性丙型肝炎病毒感染。
工业: 用于开发新型抗病毒药物和优化现有药物。
作用机制
博西普韦-d9 通过抑制丙型肝炎病毒的非结构蛋白酶 3/4A 发挥作用 。这种蛋白酶对于病毒复制至关重要,并介导病毒编码的多蛋白裂解成成熟蛋白。通过抑制这种蛋白酶,博西普韦-d9 有效地减少了病毒复制,并有助于治疗丙型肝炎病毒感染。
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
未来方向
生化分析
Biochemical Properties
Boceprevir-d9 plays a crucial role in biochemical reactions, particularly in the inhibition of HCV NS3/4A protease. This enzyme is essential for the viral replication process, and Boceprevir-d9 effectively inhibits its activity, thereby reducing viral replication . The compound interacts with the active site of the NS3/4A protease, forming a covalent bond that prevents the enzyme from cleaving the viral polyprotein into mature proteins . This interaction is highly specific and significantly impacts the viral life cycle.
Cellular Effects
Boceprevir-d9 has been shown to influence various cellular processes, particularly in liver cells infected with HCV. The compound inhibits HCV replication in Huh7 cells, a human liver cell line, with an effective concentration (EC50) of 200 nM . Boceprevir-d9 also affects cell signaling pathways by inhibiting the NS3/4A protease, which is involved in the cleavage of host cell signaling molecules. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately reducing the viral load in infected cells .
Molecular Mechanism
The molecular mechanism of Boceprevir-d9 involves the inhibition of the NS3/4A protease. The compound binds to the active site of the enzyme, forming a covalent bond with the catalytic serine residue. This binding prevents the protease from cleaving the viral polyprotein, thereby inhibiting viral replication . Additionally, Boceprevir-d9 has been shown to inhibit the main protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), further demonstrating its broad-spectrum antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boceprevir-d9 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that Boceprevir-d9 can maintain its antiviral activity in vitro, but its stability and degradation must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
In animal models, the effects of Boceprevir-d9 vary with different dosages. At lower doses, the compound effectively inhibits HCV replication without causing significant toxicity . At higher doses, Boceprevir-d9 can lead to adverse effects such as anemia, dysgeusia, and neutropenia . These effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing potential side effects.
Metabolic Pathways
Boceprevir-d9 is metabolized through several pathways, primarily involving cytochrome P450 (CYP) isoenzymes 3A4 and 3A5 . These enzymes produce a range of oxidative metabolites, with the major circulating inactive metabolites being M28 and M31. The hepatic aldoketoreductases (AKRs) 1C2 and 1C3 also play a role in the formation of these metabolites . Understanding these metabolic pathways is crucial for optimizing the use of Boceprevir-d9 in clinical settings.
Transport and Distribution
The transport and distribution of Boceprevir-d9 within cells and tissues are mediated by various transporters and binding proteins. The compound is primarily distributed in the liver, where it exerts its antiviral effects . Boceprevir-d9 is transported across cell membranes by specific transporters, ensuring its accumulation in target cells. This distribution pattern is essential for its efficacy in inhibiting HCV replication.
Subcellular Localization
Boceprevir-d9 is localized primarily in the cytoplasm, where it interacts with the NS3/4A protease . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments. This precise localization is critical for its inhibitory activity and overall antiviral efficacy.
准备方法
博西普韦-d9 的合成涉及一个多步骤过程,包括将氘原子掺入以增强其药代动力学特性。 合成路线通常包括以下步骤 :
氧化: 氧化步骤的优化对于整个合成至关重要。
杂质控制: 制定了控制三种主要杂质的策略。
关键起始材料的合成: 开发了一种合成关键起始材料片段 A 的新方法。
工业生产方法侧重于优化这些步骤,以确保最终产品的产率高和纯度高。
化学反应分析
氧化: 该化合物可以在特定条件下被氧化。
还原: 可以进行还原反应来修饰该化合物。
取代: 取代反应用于选择性地引入氘原子。
这些反应中常用的试剂和条件包括氧化剂、还原剂和特定催化剂。这些反应形成的主要产物是氘代类似物,它们具有增强的药代动力学特性。
相似化合物的比较
博西普韦-d9 与其他类似化合物(如特拉匹韦和纳拉匹韦)进行了比较 。这些化合物也抑制丙型肝炎病毒的非结构蛋白酶 3/4A,但其化学结构和药代动力学特性不同。博西普韦-d9 由于其氘代性质而独一无二,这增强了其代谢稳定性并降低了全身清除率。
类似化合物
- 特拉匹韦
- 纳拉匹韦
- MG-78(一种修饰的博西普韦支架)
博西普韦-d9 由于其改善的药代动力学特征和抑制病毒复制的有效性而脱颖而出。
属性
IUPAC Name |
(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCSNFAOIFYRV-BHJZPCNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747203 | |
Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256751-11-7 | |
Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。